molecular formula C18H27N3O2 B1503503 N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline CAS No. 509094-05-7

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline

Cat. No.: B1503503
CAS No.: 509094-05-7
M. Wt: 317.4 g/mol
InChI Key: FSGIOMSEKKVQIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline typically involves multiple steps, starting with the nitration of aniline derivatives to introduce the nitro group

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may involve the use of iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of nitro-containing compounds on biological systems. It can also serve as a probe to investigate cellular processes and pathways.

Medicine: Potential medical applications of this compound include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclohexyl and piperidin-1-ylmethyl groups can influence the compound's binding affinity and specificity.

Molecular Targets and Pathways: The specific molecular targets and pathways involved in the compound's mechanism of action can vary depending on the context. For example, in biological systems, it may interact with enzymes or receptors, leading to downstream effects.

Comparison with Similar Compounds

  • N-cyclohexyl-2-nitroaniline

  • N-cyclohexyl-4-(piperidin-1-ylmethyl)aniline

  • 2-nitro-4-(piperidin-1-ylmethyl)aniline

Properties

IUPAC Name

N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c22-21(23)18-13-15(14-20-11-5-2-6-12-20)9-10-17(18)19-16-7-3-1-4-8-16/h9-10,13,16,19H,1-8,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGIOMSEKKVQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673766
Record name N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

509094-05-7
Record name N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-cyclohexylamino-3-nitrobenzaldehyde (10.3 g, 41.3 mmol) in dichloroethane (50 mL) was added piperidine (4.10 g, 48.2 mmol) followed by acetic acid (0.20 mL, cat.). The reaction mixture was heated to 60° C. and stirred for 1 hr, then cooled to room temperature and sodium triacetoxyborohydride (10.5 g, 49.5 mmol) was added in a single portion. After stirring for 18 hr at room temperature, the reaction was quenched by the addition of sodium bicarbonate (sat., aq., 100 mL), and the mixture was extracted with ethyl acetate (3×100 mL). The combined organic extracts were then evaporated to afford crude N-cyclohexyl-2-nitro-4-(1-piperidinylmethyl) aniline as a yellow oil (15.4 g crude yield).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt (2.69 g, 0.00764 mol), cyclohexanamine (3.87 mL, 0.0339 mol) and N,N-Diisopropylethylamine (6.00 mL, 0.0344 mol) were dissolved in N,N-dimethylformamide (8.00 mL, 0.103 mol). The mixture was apportioned into four vials and each was microwaved at 300 watts, 130° C. for 7 minutes. The combined reaction mixtures were diluted with ethyl acetate, washed with 5% citric acid, saturated sodium chloride, dried over sodium sulfate and concentrated to give 3.40 g of the title compound as the citrate salt.
Name
1-(4-Fluoro-3-nitro-benzyl)-piperidine—TFA salt
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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